molecular formula C18H20F3N3O2S B2924609 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034503-76-7

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2924609
CAS No.: 2034503-76-7
M. Wt: 399.43
InChI Key: OFULFMORENWLRR-UHFFFAOYSA-N
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Description

N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a pyridin-4-yl group and a methyl-linked 4-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl group improves lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding capabilities, critical for target binding .

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)15-1-3-17(4-2-15)27(25,26)23-13-14-7-11-24(12-8-14)16-5-9-22-10-6-16/h1-6,9-10,14,23H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFULFMORENWLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Piperidine Rings : These contribute to the compound's ability to interact with various biological targets.
  • Trifluoromethyl Group : This moiety enhances lipophilicity and may influence the compound's pharmacokinetic properties.
  • Sulfonamide Group : Known for its diverse biological activities, particularly in antimicrobial and antitumor applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in cells.

  • Inhibition of Tumor Cell Proliferation : Similar compounds have demonstrated the ability to inhibit tumor cell growth by inducing apoptosis and ferroptosis, a form of regulated cell death associated with iron metabolism and reactive oxygen species (ROS) .
  • Targeting Specific Enzymes : The sulfonamide group may act as an inhibitor for various enzymes, potentially affecting metabolic pathways crucial for cancer cell survival.

Case Study 1: Antitumor Activity

A study investigated the effects of a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), on tumor cells. The results indicated that PMSA inhibited cell proliferation and migration while promoting ferroptosis through the KEAP1-NRF2-GPX4 signaling pathway. The study highlighted the compound's potential as an anti-tumor agent .

Parameter Result
Cell Proliferation InhibitionSignificant (p < 0.01)
Migration SuppressionMarked reduction observed
Ferroptosis InductionIncreased ROS and MDA levels

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that similar compounds can effectively bind to key proteins involved in cancer progression, such as NRF2. This interaction can inhibit its activity, leading to decreased expression of survival proteins in tumor cells .

Comparative Analysis with Related Compounds

To provide further context, a comparison with other benzenesulfonamide derivatives highlights the unique properties of this compound:

Compound Name Biological Activity Key Findings
PMSA (related sulfonamide)AntitumorInduces ferroptosis; inhibits migration
N-(4-Methyl-N-(piperidin-1-Ylmethylene))AntimicrobialEffective against bacterial biofilms
N-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]Potential neuroprotective effectsModulates neurotransmitter levels

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To better understand the molecular interactions and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Piperidine/Piperazine-Based Sulfonamides

Compound 6d ():

  • Structure: N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide.
  • Comparison: Core: Piperazine vs. piperidine in the target compound. Substituents: Benzhydryl (diphenylmethyl) and sulfamoylamino groups vs. pyridin-4-yl and trifluoromethyl. The bulkier benzhydryl group in 6d could increase steric hindrance, reducing membrane permeability compared to the target . Synthesis: Yield and purity confirmed via TLC, NMR, and MS, similar to the target’s characterization methods .

Compound 17 ():

  • Structure: N-(1-(2-Chloro-4-phenylbutyl)piperidin-4-yl)-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide.
  • Comparison: Substituents: 3-Trifluoromethyl vs. 4-trifluoromethyl in the target. The meta-substitution may reduce aromatic stacking efficiency compared to the para-substituted target.

Pyridine-Containing Sulfonamides

Compound 17d ():

  • Structure: N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide.
  • Comparison:
    • Pyridine Position: Pyridin-2-yl vs. pyridin-4-yl in the target. Ortho-substitution may sterically hinder interactions with planar binding sites.
    • Substituents: Benzyloxy and methyl groups increase hydrophobicity but reduce hydrogen-bonding capacity compared to the target’s unsubstituted pyridine .

Complex Heterocyclic Sulfonamides

Example 53 ():

  • Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
  • Comparison: Core Complexity: Chromen and pyrazolopyrimidine systems vs. simpler piperidine-pyridine in the target. These heterocycles likely target kinase or enzyme active sites, differing from the target’s presumed mechanism . Sulfonamide Role: Absent; replaced by a benzamide group, reducing acidity and hydrogen-bond donor capacity .

Goxalapladib ():

  • Structure: A naphthyridine-based molecule with trifluoromethyl biphenyl and piperidine substituents.
  • Comparison:
    • Size and Complexity: Larger molecular weight (718.80 vs. ~450 for the target) due to the naphthyridine core and extended substituents.
    • Application: Targets atherosclerosis via phospholipase A2 inhibition, suggesting a divergent therapeutic pathway compared to the target .

Key Properties

Compound Molecular Weight Core Structure Key Substituents Melting Point (°C)
Target Compound ~450* Piperidine Pyridin-4-yl, 4-CF3-benzenesulfonamide Not reported
6d () Higher† Piperazine Benzhydryl, sulfamoylamino 132–230
17d () ~450‡ Pyridin-2-yl Benzyloxy, methyl, 4-CF3 Not reported
17 () ~500* Piperidine Cyclopropyl, 3-CF3, chloro-phenylbutyl Oil (no MP)

*Estimated based on structure. †Benzhydryl groups increase molecular weight. ‡Similar to target but with pyridine substituents.

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